9-(2-Carboxyethyl)aminoacridine
Description
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(acridin-9-ylamino)propanoic acid |
InChI |
InChI=1S/C16H14N2O2/c19-15(20)9-10-17-16-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18)(H,19,20) |
InChI Key |
KTUJIYHCZACYGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Substituent Effects on 9-Aminoacridine Derivatives
- Basicity: The carboxyethyl group reduces the basicity of the aminoacridine core compared to unsubstituted 9-aminoacridine (pKac ~10) .
- Solubility: The carboxyl group improves aqueous solubility, contrasting with lipophilic derivatives like benzylaminoacridines .
Toxicity and Pharmacokinetics
Table 3: Toxicity Profiles
- Metabolism : Carboxyethyl derivatives are less likely to form reactive metabolites compared to amsacrine, which generates cytotoxic intermediates .
Preparation Methods
Reaction Mechanism and Conditions
Nucleophilic aromatic substitution (SNAT) is a widely employed method for synthesizing 9-(2-Carboxyethyl)aminoacridine. The process involves reacting 9-chloroacridine (or 9-bromoacridine) with β-alanine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures (70–120°C) under inert atmospheric conditions to prevent oxidation.
Key Parameters:
Purification and Yield
Post-reaction, the mixture is cooled to <40°C, and the pH is adjusted to 12–14 using NaOH to precipitate the product. Solid-liquid separation via filtration yields the crude compound, which is further purified via recrystallization in diethyl ether. This method achieves 90–95% isolation yield with >99% purity.
Reductive Amination
One-Pot Synthesis Strategy
Reductive amination offers a streamlined approach by condensing 9-aminoacridine with aldehyde derivatives of β-alanine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaB(OAc)₃H) serves as the reducing agent in methanol or acetonitrile. The reaction proceeds at room temperature, avoiding harsh conditions that might degrade the acridine core.
Optimization Insights:
Performance Metrics
This method yields 70–80% of the target compound, with impurities primarily arising from over-reduction byproducts. Purification via preparative thin-layer chromatography (TLC) using chloroform-methanol (9:2 v/v) resolves these issues.
Solid-Phase Synthesis (SPS)
Resin-Based Functionalization
Solid-phase synthesis enables modular construction of this compound derivatives. Rink Amide-MBHA or 2-chlorotrityl (Cl-Trt) resins are functionalized with Fmoc-β-alanine, followed by coupling with 9-aminoacridine under SNAT conditions.
Stepwise Protocol:
Advantages and Limitations
SPS achieves 84–87% yield with high purity (>98%), making it ideal for generating analogs. However, it requires specialized equipment and longer reaction times (24–48 hours).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| SNAT | 90–95 | >99 | High | Requires corrosive bases |
| Reductive Amination | 70–80 | 95–98 | Moderate | Byproduct formation |
| Solid-Phase Synthesis | 84–87 | >98 | Low | Cost-intensive, time-consuming |
Industrial-Scale Considerations
The CN111018782B patent highlights a scalable one-pot SNAT method using DMF, which minimizes solvent corrosion and simplifies waste management. Key industrial adaptations include:
-
Solvent Recycling : 80–85% DMF recovery via reduced-pressure distillation.
-
Safety Protocols : Substituting phenol with DMF reduces equipment corrosion, enhancing operational safety.
Recent Innovations
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 9-(2-Carboxyethyl)aminoacridine from 9-chloroacridine derivatives?
- Methodological Answer : Synthesis optimization requires balancing temperature, solvent polarity, and reagent stoichiometry. For example, substituting 9-chloroacridine with carboxyethyl groups can be achieved via nucleophilic substitution in chloroform-ammonia systems to avoid hydrolysis of intermediates . Reactivity studies of dichloracridines suggest that electron-withdrawing substituents (e.g., carboxyl groups) enhance amination efficiency under mild conditions (60–80°C, 12–24 hrs) . Use factorial design (e.g., 2³ factorial experiments) to test variables like reaction time, temperature, and molar ratios, followed by ANOVA to identify significant factors .
Q. How can fluorescence spectroscopy characterize the DNA intercalation properties of this compound?
- Methodological Answer : Prepare aqueous solutions of the compound at varying concentrations (e.g., 1:1000 to 1:100,000 dilutions) and measure fluorescence emission spectra (excitation ~360 nm, emission ~450 nm). A hypochromic shift or quenching in the presence of DNA indicates intercalation . Validate purity using HPLC with 9-isothiocyanatoacridine derivatization for amino-acid residues, ensuring no side reactions interfere with fluorescence .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow rigorous encryption protocols for data integrity and access controls for hazardous materials . Conduct pre-experiment safety exams (100% score required) covering chemical hygiene plans, including PPE (gloves, goggles) and waste disposal for acridine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Perform meta-analysis of existing studies to identify variables causing discrepancies (e.g., solvent systems, cell lines). For example, acridines like amsacrine show variable efficacy due to differences in DNA topology or solvent polarity during assays . Use standardized protocols (e.g., ISO 10993 for cytotoxicity) and apply multivariate regression to isolate confounding factors .
Q. What computational modeling approaches predict the binding affinity of this compound with DNA targets?
- Methodological Answer : Employ molecular dynamics (MD) simulations using software like GROMACS to model intercalation into d(CGATCG)₂ sequences. Compare results with density functional theory (DFT) calculations for electronic structure analysis . Validate predictions via isothermal titration calorimetry (ITC) to measure binding constants experimentally .
Q. How does the stability of this compound vary under different pH conditions, and what degradation products form?
- Methodological Answer : Conduct accelerated stability studies (25–40°C, pH 3–10) with UPLC-MS monitoring. Under acidic conditions, the carboxyethyl group may hydrolyze to acetic acid, while alkaline conditions could deprotonate the acridine ring, altering fluorescence . Use Arrhenius kinetics to extrapolate shelf-life and identify degradation pathways via fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
